N-Lauroyl-L-alanine

概要

説明

N-Lauroyl-L-alanine is a fatty acid amide derived from the amino acid L-alanine and lauric acid. It is known for its surfactant properties, making it useful in various industrial and pharmaceutical applications. This compound is particularly valued for its ability to form gels and its potential use in biodegradable drug delivery systems .

準備方法

The synthesis of N-Lauroyl-L-alanine typically involves the reaction of L-alanine with lauric acid. One common method includes dissolving L-alanine and a metal inorganic base in a mixed solution of distilled water and an organic solvent to obtain an L-alanine salt solution. This solution is then reacted with lauric acid to form this compound . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.

化学反応の分析

N-Lauroyl-L-alanine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can alter the functional groups attached to the alanine or lauric acid moieties.

Substitution Reactions: Common reagents for these reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule.

科学的研究の応用

Synthesis of N-Lauroyl-L-alanine

The synthesis of this compound typically involves the reaction of L-alanine with lauroyl chloride in the presence of a base. The general procedure includes:

- Dissolving L-alanine and a metal inorganic base in a solvent mixture.

- Adding lauroyl chloride while maintaining a specific pH.

- Precipitating the product through acidification.

This method allows for the production of high-purity this compound suitable for various applications .

Properties

This compound exhibits several notable properties:

- Molecular Formula : C₁₅H₂₉NO₃

- Molecular Weight : 271.40 g/mol

- Melting Point : Varies based on purity and synthesis method

- Surface Activity : Acts as a surfactant with low surface tension .

Surfactant Technology

This compound is primarily used as a surfactant due to its amphiphilic nature. Its applications in this domain include:

- Personal Care Products : Utilized in formulations for shampoos and skin cleansers due to its mildness and ability to reduce surface tension .

- Industrial Cleaning Agents : Effective in formulations that require biodegradable surfactants with good cleaning properties .

Pharmaceutical Applications

The compound has potential in pharmaceuticals as:

- Drug Delivery Systems : Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.

- Biobased Surfactants : Used in formulations for drug products aimed at sensitive populations, such as infants .

Materials Science

This compound has been explored for its role in materials science:

- Gelation Properties : It can gel organic solvents, which is beneficial in creating structured materials for various applications .

- Adsorption Studies : Investigated for its adsorption behavior at liquid/gas interfaces, contributing to the development of advanced materials .

Surfactant Performance Comparison

A study compared the performance of this compound with other amino acid surfactants in terms of surface tension reduction and foamability. The results indicated that this compound exhibited superior performance under dynamic conditions, making it suitable for use in personal care products .

| Surfactant Type | Surface Tension (mN/m) | Foam Height (cm) |

|---|---|---|

| This compound | 30 | 15 |

| N-Dodecanoyl-L-phenylalanine | 32 | 12 |

| Conventional Surfactant | 35 | 10 |

Biocatalysis Studies

Research on the enzyme PmAcy from Paraburkholderia monticola demonstrated that it could efficiently catalyze the synthesis of this compound under various conditions, showcasing its potential for industrial applications in biocatalysis . The enzyme exhibited high stability and activity at elevated temperatures, enhancing its applicability in large-scale processes.

作用機序

The mechanism of action of N-Lauroyl-L-alanine primarily involves its surfactant properties. It reduces surface tension, allowing it to form micelles and gels. These structures can encapsulate other molecules, making it useful in drug delivery systems. The compound’s ability to form hydrogen bonds plays a crucial role in its gelation properties and its interaction with other molecules .

類似化合物との比較

N-Lauroyl-L-alanine can be compared to other similar compounds, such as:

N-Lauroyl-L-leucine: Similar in structure but with leucine instead of alanine, it exhibits different surface activity and gelation properties.

N-Lauroyl-L-phenylalanine: This compound has a phenylalanine moiety, which affects its interaction with other molecules and its overall properties.

This compound stands out due to its unique combination of amino acid and fatty acid, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.

生物活性

N-Lauroyl-L-alanine (N-LLA) is a fatty acid amide derived from lauric acid and L-alanine, characterized by its unique amphiphilic structure. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial properties, surfactant behavior, and potential therapeutic applications.

Chemical Structure

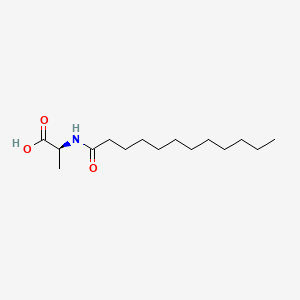

This compound is represented by the molecular formula . The structure consists of a lauroyl group (a 12-carbon saturated fatty acid) attached to the amino acid backbone of L-alanine. This configuration allows N-LLA to self-assemble into various supramolecular structures, which can be analyzed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and electron microscopy.

Antimicrobial Properties

N-LLA exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to the fatty acid tail, which enhances membrane disruption in microbial cells. Studies have shown that N-LLA can inhibit both gram-positive and gram-negative bacteria, making it a candidate for use in antimicrobial formulations .

Surfactant Properties

Due to its amphiphilic nature, N-LLA acts as a surfactant, facilitating emulsification and stabilization processes. Research indicates that N-LLA forms stable emulsions with various oils and solvents, which is beneficial in pharmaceutical and cosmetic applications . The compound's ability to reduce surface tension significantly enhances its utility in formulations requiring emulsification.

Interaction with Biological Systems

N-acylamides like N-LLA are involved in several physiological signaling pathways. They play roles in cardiovascular activity, metabolic homeostasis, and even cognitive functions. Specifically, N-LLA has been implicated in cell migration and inflammation processes, suggesting potential therapeutic applications in conditions such as diabetes and cancer .

Enzymatic Activity

Recent studies have identified enzymes capable of synthesizing N-LLA from its precursors. For instance, a novel aminoacylase from Paraburkholderia monticola demonstrated high conversion rates for N-LLA synthesis under optimal conditions. This enzyme exhibits stability across a range of temperatures and pH levels, highlighting its potential for industrial applications in producing acyl-amino acids .

Pharmaceutical Formulations

N-LLA's properties make it suitable for various pharmaceutical applications, particularly as a drug delivery agent. Its ability to form organogels allows for sustained release of therapeutic agents when injected subcutaneously. Studies have shown that formulations containing N-LLA can gel upon contact with physiological fluids, providing a controlled release mechanism .

Cosmetic Industry

In cosmetics, N-LLA serves as an emulsifier and stabilizer due to its surfactant properties. Its ability to enhance skin penetration of active ingredients makes it valuable in topical formulations.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of N-LLA against Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial viability at concentrations as low as 0.5%. This suggests that N-LLA could be an effective agent for topical antimicrobial treatments.

Organogel Formulation Study

Research on organogel formulations containing N-LLA demonstrated that these gels could effectively release drugs like ketoprofen under controlled conditions. The study highlighted the importance of temperature and agitation on drug release rates, indicating that N-LLA-based organogels could be tailored for specific therapeutic needs .

特性

IUPAC Name |

(2S)-2-(dodecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTOHYBIBPDOKX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52558-74-4 | |

| Record name | Lauroyl alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAUROYL ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Lauroyl-L-alanine is a low molecular weight gelator. It self-assembles in organic solvents [, ], and even selectively in oil from oil/water mixtures [], through a combination of hydrogen bonding and van der Waals interactions []. This self-assembly leads to the formation of a supramolecular fibrillar network that traps the solvent and results in gelation [, ]. The morphology of the resulting gel, including fiber thickness and assembly pattern, can vary depending on the specific solvent or solvent mixture used [].

A:

Molecular Formula: C15H29NO3 * Molecular Weight: 271.39 g/mol

Spectroscopic Data: Characterization by IR, 1H-NMR, and MS has been reported []. Additionally, studies utilizing SCXRD have revealed the presence of hydrogen bonding in the primary amide group of the molecule [].

A: this compound demonstrates good thermal stability, remaining stable under 100°C []. It efficiently gels both aliphatic and aromatic hydrocarbons, including commercial fuels like gasoline and kerosene [, , ]. The mechanical properties and thermal stability of the resulting gels can be further enhanced by replacing the terminal carboxylic acid group with a primary amide group []. This modification also allows for self-assembly in water, enabling the uptake and gelation of oils directly from water for potential applications in oil spill remediation [].

ANone: While the provided research papers do not explicitly mention computational chemistry studies, such techniques could be valuable in further understanding the self-assembly mechanisms, predicting gelation properties in different solvents, and designing derivatives with improved functionalities.

A: Replacing the terminal carboxylic acid with a primary amide group significantly impacts the gelation properties of this compound []. This modification leads to a lower minimum gelation concentration, higher thermal stability, enhanced mechanical properties, and the ability to form gels in water []. These improvements are attributed to the additional hydrogen bonding provided by the primary amide group [].

A: this compound demonstrates good thermal stability up to 100°C []. Formulation strategies, like those used in drug delivery, could be explored to further enhance its stability under specific conditions or tailor its release properties for targeted applications.

A: Yes, research [] has shown that the chain length of N-acyl-L-alanine sodium salts affects the structure of synthesized mesoporous silica. Using odd chain-length N-undecanoyl-L-alanine sodium salt resulted in hexagonal mesoporous silica with a looser structure and larger volume compared to the cubic mesoporous silica obtained using even chain-length this compound sodium salt []. This difference highlights the impact of molecular packing on the resulting material properties.

A: Research shows that this compound can be combined with gold nanoparticles to form stable gels [, ]. The interaction between the gelator and nanoparticles is influenced by the capping ligands on the nanoparticle surface, affecting the gel's morphology, thermal properties, and viscoelasticity []. This finding suggests potential applications in creating hybrid materials with tailored properties.

A: this compound’s biocompatibility [] and ability to form gels in a variety of solvents, including water [], make it a promising candidate for drug delivery applications. The gel matrix could potentially encapsulate and control the release of various drug molecules. Additionally, incorporating gold nanoparticles within these gels [] opens up possibilities for targeted drug delivery and controlled release systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。